Terevalefim: A Deep Dive into its Mechanism of Action as a c-Met Agonist
Terevalefim: A Deep Dive into its Mechanism of Action as a c-Met Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terevalefim (also known as ANG-3777) is a small molecule investigational drug developed to mimic the biological activity of Hepatocyte Growth Factor (HGF). It acts as a selective agonist of the c-Met receptor, a receptor tyrosine kinase.[1] By activating the HGF/c-Met signaling pathway, Terevalefim stimulates a range of cellular processes involved in tissue repair and regeneration, including cell proliferation, migration, morphogenesis, and angiogenesis, while also reducing apoptosis.[2][3] This technical guide provides a comprehensive overview of the mechanism of action of Terevalefim, detailing the signaling pathways involved, summarizing key preclinical and clinical data, and outlining the experimental protocols used to elucidate its function.
Core Mechanism: c-Met Receptor Activation
The primary mechanism of action of Terevalefim is its function as an HGF mimetic, binding to and activating the c-Met receptor.[2][4] This activation is crucial for initiating the downstream signaling cascades that mediate the drug's therapeutic effects.
Binding and Dimerization
While specific quantitative binding affinity data such as a dissociation constant (Kd) for Terevalefim and the c-Met receptor are not publicly available, preclinical studies have demonstrated that ANG-3777 induces the dimerization of the c-Met receptor, a critical step for its activation.
Phosphorylation of c-Met
Upon binding and dimerization, Terevalefim induces the dose- and time-dependent phosphorylation of the c-Met receptor. This autophosphorylation occurs at specific tyrosine residues (Y1230, Y1234, and Y1235) within the catalytic loop of the kinase domain, leading to the full activation of the receptor. In vivo studies in rats have confirmed that administration of ANG-3777 leads to the phosphorylation of c-Met in both the liver and kidneys. Importantly, the phosphorylation induced by ANG-3777 is selective for c-Met, with no observed phosphorylation of other growth factor receptors such as IFGR, Tie2, EGFR, or FGFR.
Downstream Signaling Pathways
Activation of the c-Met receptor by Terevalefim initiates a complex network of intracellular signaling pathways. The primary and most well-documented pathway involves the activation of the Ras/Raf/MEK/ERK (MAPK) cascade.
Other potential downstream pathways activated by c-Met include the PI3K/Akt and STAT3 pathways, which are known to be involved in cell survival and proliferation.
Quantitative Data from Preclinical and Clinical Studies
The therapeutic potential of Terevalefim has been evaluated in various preclinical and clinical settings, primarily focusing on acute kidney injury (AKI) and delayed graft function (DGF) in kidney transplant recipients.
Preclinical Data
| Animal Model | Condition | Treatment | Key Findings | Reference |
| Rat | Renal Ischemia-Reperfusion | ANG-3777 (2 mg/kg IV) | Attenuated renal dysfunction (reduced BUN and serum creatinine) and renal epithelial apoptosis. | |
| Rat | Post-ischemic renal injury | ANG-3777 (dose not specified) | Ameliorated renal dysfunction. |
Clinical Trial Data: Delayed Graft Function (Phase 2)
| Parameter | ANG-3777 (n=19) | Placebo (n=9) | p-value | Reference |
| Primary Endpoint | ||||
| Patients achieving ≥1200 mL urine in 24h by day 28 | 83.3% | 50% | 0.09 | |
| Median days to ≥1200 mL urine in 24h | 5 | 14 | - | |
| Secondary Endpoints | ||||
| Numerically better outcomes | Yes | No | - |
Clinical Trial Data: Delayed Graft Function (Phase 3 - GIFT Trial)
| Parameter | ANG-3777 (n=124) | Placebo (n=124) | p-value | Reference |
| Primary Endpoint | ||||
| eGFR at day 360 | Not significantly different | Not significantly different | - | |
| Secondary Endpoints | ||||
| Duration of dialysis through day 30 | No significant difference | No significant difference | - | |
| Patients with eGFR >30 mL/min/1.73 m² at day 360 | No significant difference | No significant difference | - | |
| Incidence of DGF | 68.5% | 69.4% | - | |
| Incidence of acute rejection | 8.1% | 6.5% | - | |
| Incidence of graft failure | 3.2% | 8.1% | - |
Experimental Protocols
The mechanism of action of Terevalefim has been investigated through a series of in vitro and in vivo experiments.
In Vitro c-Met Phosphorylation Assay
Objective: To determine if ANG-3777 induces the phosphorylation of the c-Met receptor in cultured cells.
Methodology:
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Cell Culture: Human or rat cell lines endogenously expressing the c-Met receptor (e.g., Human Umbilical Vein Endothelial Cells - HUVECs, or rat neuronal Schwann cells - RSC96) are cultured in appropriate media.
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Treatment: Cells are treated with varying concentrations of ANG-3777 or recombinant HGF (positive control) for different time points.
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Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
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Western Blotting:
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Protein concentrations of the lysates are determined using a BCA assay.
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Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
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The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
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The membrane is incubated with a primary antibody specific for phosphorylated c-Met (e.g., anti-phospho-c-Met Tyr1234/1235).
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After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
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The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized using an imaging system.
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The membrane is then stripped and re-probed with an antibody for total c-Met to confirm equal protein loading.
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In Vitro Cell Proliferation Assay
Objective: To assess the effect of ANG-3777 on the proliferation of endothelial cells.
Methodology:
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Cell Seeding: HUVECs are seeded in 96-well plates at a specific density (e.g., 2 x 10³ cells/well) and allowed to adhere overnight.
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Treatment: The culture medium is replaced with fresh medium containing various concentrations of ANG-3777, HGF (positive control), or vehicle (negative control).
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Incubation: Cells are incubated for a defined period (e.g., 72 hours).
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Proliferation Assessment: Cell proliferation is measured using a standard method such as:
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MTT Assay: MTT reagent is added to the wells and incubated. The resulting formazan (B1609692) crystals are dissolved, and the absorbance is read on a microplate reader.
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Trypan Blue Exclusion: Cells are harvested, stained with trypan blue, and viable cells are counted using a hemocytometer.
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Data Analysis: The proliferation rate is calculated relative to the vehicle control.
In Vivo Model of Renal Ischemia-Reperfusion Injury
Objective: To evaluate the therapeutic efficacy of ANG-3777 in an in vivo model of acute kidney injury.
Methodology:
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Animal Model: Male Sprague-Dawley rats are used.
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Surgical Procedure:
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Animals are anesthetized.
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A midline incision is made, and the left renal artery is occluded with a microvascular clamp for a defined period (e.g., 60 minutes) to induce ischemia.
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The contralateral (right) kidney is removed (nephrectomy).
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The clamp is removed to allow reperfusion.
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Treatment: ANG-3777 (e.g., 2 mg/kg) or vehicle is administered intravenously at the onset of reperfusion and again at a later time point (e.g., 18 hours post-reperfusion).
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Sample Collection: At a specified time post-reperfusion (e.g., 24 hours), animals are euthanized, and blood and kidney tissue are collected.
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Analysis:
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Renal Function: Blood urea (B33335) nitrogen (BUN) and serum creatinine (B1669602) levels are measured from blood samples.
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Histology/Apoptosis: Kidney tissue sections are stained (e.g., with H&E) to assess tissue damage or analyzed for markers of apoptosis (e.g., TUNEL staining).
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Western Blotting: Kidney tissue lysates are analyzed for c-Met phosphorylation as described above.
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Conclusion
Terevalefim is a small molecule HGF mimetic that selectively activates the c-Met receptor, leading to the stimulation of downstream signaling pathways, most notably the Ras/Raf/MEK/ERK pathway. This activation promotes cellular responses that are crucial for tissue repair and regeneration. While preclinical and early clinical studies showed promise in the context of acute kidney injury and delayed graft function, a Phase 3 trial in kidney transplant recipients with delayed graft function did not meet its primary endpoint, although it did suggest potential biological activity that may warrant further investigation. The in-depth understanding of its mechanism of action provides a solid foundation for the continued exploration of Terevalefim's therapeutic potential in various indications characterized by tissue injury and a need for regenerative processes.
References
- 1. Angion ANG-3777 prior data, multitargeted MOA well-placed to tackle DGF [clinicaltrialsarena.com]
- 2. Phase 3 trial Design of the Hepatocyte Growth Factor Mimetic ANG-3777 in Renal Transplant Recipients With Delayed Graft Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hepatocyte Growth Factor Mimetic ANG-3777 for Cardiac Surgery-Associated Acute Kidney Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
